7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with a complex structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reactions: The purine core undergoes substitution reactions to introduce the 4-chlorobenzyl and diethylaminoethyl groups.
Reaction Conditions: These reactions often require specific conditions such as the presence of a base (e.g., sodium hydride) and solvents like dimethylformamide (DMF) to facilitate the substitutions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for efficient and consistent production.
Quality Control: Ensuring rigorous quality control measures to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(4-methylbenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, 7-(4-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the 4-chlorobenzyl group. This substitution can significantly influence its chemical reactivity and biological activity, potentially offering distinct advantages in its applications.
Properties
Molecular Formula |
C19H25ClN6O2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C19H25ClN6O2/c1-4-25(5-2)11-10-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-6-8-14(20)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28) |
InChI Key |
XOSPCDATRDYJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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